4-(Pyrrol-2-ylidenemethylamino)benzoic acid
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Overview
Description
4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid is a compound that features a pyrrole ring system linked to a benzoic acid moiety through an imine linkage. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid typically involves the condensation of 2H-pyrrole-2-carbaldehyde with 4-aminobenzoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete condensation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrolone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid involves its interaction with various molecular targets. The pyrrole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the benzoic acid moiety can form ionic interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone derivatives: Compounds with a pyrrolone ring system.
Pyrrolidine derivatives: Compounds with a saturated pyrrole ring.
Indole derivatives: Compounds with a fused pyrrole and benzene ring system.
Uniqueness
4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid is unique due to its combination of a pyrrole ring with a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
80525-79-7 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(1H-pyrrol-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-8,13H,(H,15,16) |
InChI Key |
GUNWGJIMPXOHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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